4-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
CAS No.: 896681-15-5
Cat. No.: VC11793212
Molecular Formula: C22H19ClN2O3S
Molecular Weight: 426.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896681-15-5 |
|---|---|
| Molecular Formula | C22H19ClN2O3S |
| Molecular Weight | 426.9 g/mol |
| IUPAC Name | 4-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
| Standard InChI | InChI=1S/C22H19ClN2O3S/c1-15-10-16(2)12-19(11-15)25-22(26)24(14-17-6-5-7-18(23)13-17)20-8-3-4-9-21(20)29(25,27)28/h3-13H,14H2,1-2H3 |
| Standard InChI Key | PZWDUFUBDZDWRI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl)C |
| Canonical SMILES | CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl)C |
Introduction
Synthesis
The synthesis of benzothiadiazine derivatives typically involves cyclization reactions of substituted sulfonamides with appropriate aldehydes or ketones. While specific synthetic details for this compound are not directly available in the sources provided, general methods include:
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Starting Materials: Substituted sulfonamides and aromatic aldehydes.
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Reaction Conditions: Acidic or basic catalysts to promote cyclization.
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Purification: Crystallization or chromatography to isolate the final product.
Biological Activity
Benzothiadiazine derivatives have been extensively studied for their pharmacological properties due to their versatile chemical structure. The biological activities of related compounds provide insights into the potential applications of this compound:
a) Anticancer Activity
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Benzothiadiazine derivatives have shown cytotoxic effects on various cancer cell lines, including triple-negative breast cancer and prostate cancer cells .
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The mechanism often involves mitochondrial respiratory complex II (succinate dehydrogenase) inhibition or other undefined pathways.
c) PI3Kδ Inhibition
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Some benzothiadiazine derivatives selectively inhibit PI3Kδ isoforms, which are implicated in immune modulation and cancer .
Potential Applications
Given its structural features and related research findings, this compound may have applications in:
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Oncology: As a lead compound for developing anticancer drugs targeting mitochondrial pathways or kinase inhibitors.
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Inflammation Management: As a COX inhibitor or other anti-inflammatory agent.
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Drug Discovery: As a scaffold for designing selective enzyme inhibitors.
Research Gaps and Future Directions
While the compound's structure suggests promising pharmacological potential, specific studies on its synthesis, biological activity, and toxicity are required:
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Detailed pharmacokinetic studies to assess bioavailability and metabolism.
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Broad-spectrum screening against various disease targets to identify novel applications.
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Optimization of substituents for enhanced potency and reduced side effects.
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